3-Amino-7-nitronaphthalene-1,5-disulfonic acid

Catalog No.
S662802
CAS No.
17527-17-2
M.F
C10H8N2O8S2
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-7-nitronaphthalene-1,5-disulfonic acid

CAS Number

17527-17-2

Product Name

3-Amino-7-nitronaphthalene-1,5-disulfonic acid

IUPAC Name

3-amino-7-nitronaphthalene-1,5-disulfonic acid

Molecular Formula

C10H8N2O8S2

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C10H8N2O8S2/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20/h1-4H,11H2,(H,15,16,17)(H,18,19,20)

InChI Key

PEFKYEIJIGWGBJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N

Synthesis and Properties:

  • "Preparation of 3-nitronaphthalene-1,5-disulfonic acid: " (Patent EP0013395B1) describes a method for its preparation from naphthalene-1,5-disulfonic acid.
  • "3-Amino-7-nitronaphthalene-1,5-disulfonic acid" (Sigma-Aldrich product page) provides physical and chemical property information.

Potential Applications:

Research suggests that 3-A-7-N-1,5-DSA may have potential applications in various scientific fields, including:

  • Analytical Chemistry: As a chromogenic reagent for the detection of metal ions []. Chromogenic reagents are substances that change color in the presence of specific molecules or ions.
  • Material Science: As a precursor in the synthesis of conductive polymers []. Precursors are substances used to create another material through chemical reactions.

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is an organic compound characterized by its complex structure and functional groups. It features a naphthalene backbone with amino, nitro, and sulfonic acid substituents. The molecular formula for this compound is C10H8N2O8S2C_{10}H_{8}N_{2}O_{8}S_{2}, indicating the presence of two nitrogen atoms, two sulfur atoms, and eight oxygen atoms. This compound is notable for its potential applications in dye chemistry and as an intermediate in organic synthesis.

The reactivity of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is largely influenced by its functional groups:

  • Nitration: The nitro group can undergo reduction to form an amino group under acidic or basic conditions.
  • Sulfonation: The sulfonic acid groups are highly polar and can participate in electrophilic substitution reactions.
  • Amination: The amino group can react with various electrophiles, allowing for further functionalization of the compound.

These reactions make it a versatile intermediate in the synthesis of more complex organic molecules.

The synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid typically involves several steps:

  • Sulfonation: Naphthalene is treated with fuming sulfuric acid to introduce sulfonic acid groups.
  • Nitration: The sulfonated naphthalene undergoes nitration using a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron filings or zinc dust in acidic conditions.
  • Isolation: The final product is precipitated and purified through crystallization or precipitation techniques .

3-Amino-7-nitronaphthalene-1,5-disulfonic acid has several applications:

  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes and other colorants due to its ability to form stable complexes with metals.
  • Analytical Chemistry: This compound may be used as a reagent in various analytical methods, including spectrophotometry.
  • Biological Assays: Its fluorescent properties can be utilized in biological assays for tracking and quantifying biomolecules.

Research into the interactions of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid with other compounds is essential for understanding its behavior in biological systems. Studies may focus on:

  • Metal Complexation: Investigating how this compound interacts with metal ions could reveal its potential use in catalysis or as a chelating agent.
  • Biological Interactions: Understanding how this compound interacts with proteins or nucleic acids may provide insights into its potential therapeutic applications.

Several compounds share structural similarities with 3-Amino-7-nitronaphthalene-1,5-disulfonic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
7-Amino-1,3-naphthalenedisulfonic acidContains two sulfonic groups and one amino groupPrimarily used as a dye intermediate .
2-Amino-4,8-naphthalenedisulfonic acidTwo amino groups and two sulfonic groupsUsed in pharmaceutical synthesis .
4-Amino-1-naphthalenesulfonic acidOne amino group and one sulfonic groupCommonly used in dye formulations .

The uniqueness of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid lies in its specific arrangement of functional groups that allows for diverse reactivity patterns compared to these similar compounds.

The synthesis of 3-amino-7-nitronaphthalene-1,5-disulfonic acid involves sequential sulfonation and nitration reactions, with precise control over regioselectivity. Key steps include:

  • Sulfonation of Naphthalene:

    • Naphthalene reacts with sulfur trioxide (SO₃) in inert organic solvents (e.g., dichloromethane) to form 1,5-naphthalenedisulfonic acid.
    • The molar ratio of SO₃ to naphthalene is critical (2.5–3.6), ensuring complete sulfonation without sulfone formation.
  • Nitration:

    • The sulfonated intermediate undergoes nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 10–60°C.
    • Nitration occurs meta to sulfonic acid groups, directing nitro groups to positions 3 and 7.
  • Amino Group Introduction:

    • Selective reduction of one nitro group (e.g., at position 3) using catalysts like iron powder or hydrogenation.
    • The remaining nitro group at position 7 retains electron-withdrawing properties.

Table 1: Key Reaction Conditions for Sulfonation and Nitration

StepReagents/ConditionsTemperature RangeYield (%)
SulfonationSO₃ in dichloromethane (1:2.5–3.6)20–35°C53–60
NitrationHNO₃/H₂SO₄ (1:0.8–1.2 SO₃/HNO₃)35–60°C25–50
ReductionFe/HCl or H₂/Pd-C in acidic medium40–80°C70–85

Regioselectivity and Isomer Control

Regioselectivity in sulfonation and nitration is governed by electronic and steric effects:

  • Sulfonation:

    • Sulfonic acid groups direct subsequent substitutions to meta positions due to their electron-withdrawing nature.
    • In 1,5-disulfonic acid, nitration occurs preferentially at positions 3 and 7 (meta to both sulfonic groups).
  • Nitration:

    • Mixed acid (HNO₃/H₂SO₄) enhances nitronium ion formation, ensuring electrophilic attack at electron-deficient positions.
    • Temperature control (35–60°C) minimizes over-nitration and side reactions.

Table 2: Regioselectivity in Sulfonation and Nitration

SubstrateSubstitution PositionDirector EffectYield (%)
Naphthalene1,5SO₃ (meta-directing)53–60
1,5-Disulfonic3,7Sulfonic acid (meta)25–50

Catalytic and Solvent Effects

Solvents and catalysts play critical roles in optimizing reaction efficiency:

  • Solvent Systems:

    • Chlorinated Solvents: Dichloromethane or chlorobenzene stabilize intermediates and facilitate phase separation.
    • Low-Boiling Solvents: Enable energy-efficient distillation for solvent recovery.
  • Catalytic Influence:

    • H₂SO₄: Enhances nitronium ion generation and reaction rate.
    • Iron Powder: Reduces nitro groups selectively under acidic conditions.

Table 3: Solvent and Catalyst Impact on Process Efficiency

ParameterOptimal ConditionsAdvantages
SolventDichloromethaneHigh solubility, easy recovery
CatalystFe/HClSelective nitro reduction
Temperature35–60°CMinimizes side reactions

Comparison with H-Acid Derivatives

H-Acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) shares structural similarities but differs in functional groups and synthesis:

Feature3-Amino-7-nitronaphthalene-1,5-DSH-Acid (1-Amino-8-hydroxy-3,6-DS)
SubstituentsAmino (3), Nitro (7), SO₃H (1,5)Amino (1), Hydroxy (8), SO₃H (3,6)
SynthesisSulfonation → Nitration → ReductionSulfonation → Nitration → Reduction → Fusion
ApplicationsDye intermediates, pharmaceuticalsReactive dyes, azo compounds
Yield25–50% (nitration)70–85% (fusion step)

Figure 1: Structural Comparison
(Hypothetical diagram showing naphthalene backbone with substituents at positions 1,3,5,7 for 3-amino-7-nitronaphthalene-1,5-disulfonic acid and positions 1,3,6,8 for H-Acid)

Functional Group Interactions

The molecular architecture of 3-amino-7-nitronaphthalene-1,5-disulfonic acid creates a complex network of intramolecular and intermolecular functional group interactions [25]. The amino group at position 3 exhibits both mesomeric electron donation (+M) and inductive electron withdrawal (-I) effects, with the mesomeric effect predominating due to the overlap of the nitrogen lone pair with the aromatic π-system [25]. This electron donation manifests as increased electron density at the ortho and para positions relative to the amino substituent, specifically enhancing nucleophilic character at positions 2 and 4 of the naphthalene ring [25].

The nitro group positioned at carbon 7 demonstrates strong electron-withdrawing properties through both mesomeric (-M) and inductive (-I) effects [25]. The electron withdrawal by the nitro group creates electron deficiency at positions ortho and para to its attachment point, particularly affecting positions 6 and 8 of the naphthalene system [25]. This complementary electronic distribution between the amino and nitro groups establishes a push-pull electronic system across the naphthalene framework [13].

The sulfonic acid groups at positions 1 and 5 exert powerful inductive electron withdrawal effects due to the high electronegativity of sulfur and the presence of multiple oxygen atoms [23]. These groups significantly stabilize the aromatic system through their strong electron-withdrawing character, while simultaneously providing sites for hydrogen bonding interactions [34]. The sulfonic acid groups maintain their ionized state under most conditions, existing as sulfonate anions with associated counter-ions [14].

Functional GroupPositionElectronic EffectInteraction Type
Amino (-NH₂)C-3+M, -I (net donating)π-donation, H-bonding
Nitro (-NO₂)C-7-M, -I (withdrawing)π-withdrawal, dipole
Sulfonic acid (-SO₃H)C-1, C-5-I (strongly withdrawing)H-bonding, ionic

Electronic Distribution and Reactivity

The electronic distribution within 3-amino-7-nitronaphthalene-1,5-disulfonic acid reflects the combined influence of all substituents on the naphthalene π-electron system [32]. Quantum mechanical analysis reveals that the highest occupied molecular orbital energy is significantly influenced by the electron-donating amino group, which raises the overall energy of the π-system and increases susceptibility to electrophilic attack [25] [32]. The amino group contributes substantially to the highest occupied π orbital, with major coefficients at the ortho and para positions relative to the substituent [25].

The lowest unoccupied molecular orbital exhibits substantial contribution from the nitro group, which stabilizes the unoccupied orbitals through its electron-accepting character [25]. This electronic configuration creates a molecule with distinctive frontier orbital characteristics, where the highest occupied molecular orbital is primarily amino-centered while the lowest unoccupied molecular orbital shows significant nitro group participation [25] [32].

Reactivity patterns demonstrate selective behavior based on the electronic distribution [24]. Electrophilic substitution reactions preferentially occur at positions activated by the amino group, particularly at the 4-position where electron density accumulation is maximal [25]. Nucleophilic substitution becomes favorable at positions deactivated by the nitro and sulfonic acid groups, especially at the 6 and 8 positions [24] [25].

The compound exhibits amphiphilic reactivity characteristics, capable of participating in both electrophilic and nucleophilic reactions depending on the reaction conditions and the specific position being targeted . The electron density maps reveal significant charge separation across the molecule, with electron-rich regions near the amino group and electron-poor regions adjacent to the nitro and sulfonic acid substituents [32] [35].

Steric and Stereoelectronic Influences

Steric effects play a crucial role in determining the three-dimensional structure and reactivity of 3-amino-7-nitronaphthalene-1,5-disulfonic acid [16] [17]. The naphthalene framework imposes geometric constraints that influence the orientation of substituents, particularly affecting the dihedral angles between the functional groups and the aromatic plane [31]. The amino group maintains near-planarity with the naphthalene ring system to maximize π-orbital overlap, while the bulky sulfonic acid groups adopt orientations that minimize steric repulsion [31] [34].

The nitro group experiences significant steric interactions due to its proximity to other substituents on the naphthalene ring [16]. Crystallographic studies of related naphthalene derivatives reveal that nitro groups often adopt twisted conformations relative to the aromatic plane to minimize steric hindrance [16] [18]. The presence of the sulfonic acid group at position 5 creates additional steric constraints that influence the nitro group geometry at position 7 [16].

Stereoelectronic effects manifest through the specific orbital interactions between substituents and the aromatic system [19] [22]. The amino group lone pair orbital must achieve optimal overlap with the naphthalene π-system, requiring specific geometric arrangements that may not correspond to the sterically most favorable conformations [19]. The nitro group π-system similarly requires appropriate orbital alignment for maximum electron withdrawal, creating a balance between steric minimization and electronic optimization [22].

Intramolecular hydrogen bonding interactions contribute significantly to the molecular conformation [34]. The sulfonic acid groups can form hydrogen bonds with the amino group, creating stable six-membered ring conformations that influence the overall molecular geometry [34]. These interactions result in conformational preferences that affect both the ground-state structure and the transition states for chemical reactions [17] [18].

Excited-State Dynamics

Ultrafast spectroscopy on parent and substituted nitronaphthalenes shows that photo-excitation populates a π–π* singlet state (labelled S₁) that partitions between three paths within a few hundred femtoseconds [1] [2]:

  • intersystem crossing to an upper triplet (Tₙ) driven by strong π–n mixing at the nitro group;
  • internal conversion to the ground state via an intramolecular charge-transfer minimum when the singlet is strongly stabilized;
  • minor fluorescence when both non-radiative channels are slowed.

Electron donation at the opposite ring stabilizes S₁ relative to Tₙ, lengthening its lifetime by up to four orders of magnitude and partially suppressing intersystem crossing [3] [4]. Because 3-Amino-7-nitronaphthalene-1,5-disulfonic acid combines the amino donor orientation that proved most effective [3] with an acceptor on the facing ring, its S₁ lifetime is predicted to rise into the hundreds-of-picoseconds domain in non-polar environments, yet remain sub-picosecond in highly polar media where charge-transfer relaxation dominates.

CompoundSolventS₁ lifetime / fsDominant fate of S₁Reference
1-NitronaphthaleneCyclohexane< 200S₁ → Tₙ intersystem crossing21
1-NitronaphthaleneMethanol< 200S₁ → Tₙ intersystem crossing21
4-Nitro-1-naphthylamineToluene≈ 200S₁ → Tₙ intersystem crossing40
4-Nitro-1-naphthylamineMethanol< 1000S₁ → S₀ internal conversion40
5-Amino-1-nitronaphthaleneHexane4 × 10³ ↑ (relative)Partial fluorescence3

*↑ “4 × 10³” denotes the reported ≥ 7000-fold gain in lifetime over the parent compound, giving an estimated few-nanosecond value in non-polar solvents [3].

Fluorescence and Non-Radiative Decay

Nitroaromatics normally exhibit negligible fluorescence because intersystem crossing out-competes radiative decay by four to five orders of magnitude [1] [5]. Introducing an amino donor on the remote ring decreases the spin–orbit coupling matrix element and shifts the S₁ level below the receiver triplet, cutting the intersystem-crossing rate constant by 10²–10³ [3].

For 3-Amino-7-nitronaphthalene-1,5-disulfonic acid the sulfonate groups lower the overall energy of the S₁ charge-transfer state; as a result:

  • in non-polar media the molecule is expected to show weak but observable fluorescence in the blue-green region, with quantum yields approaching 10⁻³—similar to other amino-substituted nitronaphthalenes [3];
  • in polar or protic solvents fluorescence will be largely quenched because the singlet state is further stabilized, accelerating internal conversion to the ground state (< 1 ps) [4].
Photophysical channelQualitative rate constant trend*
Radiative decay (fluorescence)increases with donor strength; suppressed by solvent polarity
Intersystem crossingdecreases with donor strength; insensitive to solvent polarity in non-polar media; restored in polar media
Internal conversion via charge-transfer minimumnegligible in non-polar solvents; dominates in polar/protic solvents

*Relative to the parent 1-nitronaphthalene benchmark [1] [2].

Solvent Polarity and Charge-Transfer Effects

Time-resolved absorption and quantum-chemical studies demonstrate that solvent polarity can invert the energetic ordering of the lowest excited singlet and triplet manifolds in amino-substituted nitronaphthalenes [3] [4]. Key observations:

  • In non-polar solvents the π–π* singlet state sits slightly above the n–π* triplet manifold; intersystem crossing therefore remains the principal non-radiative path and fluorescence, though enhanced, is weak.
  • Polar solvents stabilize the charge-transfer component of S₁ by 0.2–0.4 electron-volts [4]; once S₁ falls below Tₙ, intersystem crossing becomes energetically uphill, internal conversion to the ground state dominates, and fluorescence is quenched.
  • The dibasic sulfonate groups render the molecule dianionic in water, intensifying solvation and further deepening the charge-transfer minimum; consequently, aqueous fluorescence of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is predicted to be negligible, whereas emission in aprotic, low-polarity matrices such as polymer films or micellar cores should be detectable.
Solvent (25 °C)Dielectric constantExpected dominant decay routeFluorescence quantum yield trend
Cyclohexane2.0S₁ → Tₙ intersystem crossinglow but measurable
Toluene2.4mixed ISC + radiativemoderate
Acetonitrile36S₁ → S₀ internal conversionvery low
Water79S₁ → S₀ internal conversionnegligible

Data highlights

  • Calculated pKₐ ≈ −1.7 indicates complete dissociation of the sulfonic acids and strong hydration, consistent with the polarity-controlled excited-state landscape [6].
  • Density 1.901 grams per cubic centimetre and molecular weight 348.31 confirm a compact chromophore with high oscillator strength potential [7].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17527-17-2

Wikipedia

3-Amino-7-nitronaphthalene-1,5-disulphonic acid

Dates

Last modified: 08-15-2023

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